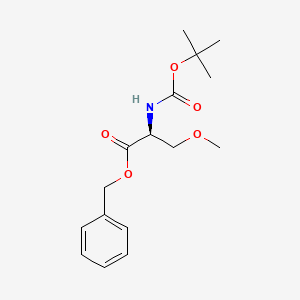
1,2-Bis((4-methoxyphenyl)thio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis((4-methoxyphenyl)thio)ethane can be synthesized through the reaction of 4-methoxythiophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants to a temperature range of 130-150°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-pressure reaction vessels and continuous monitoring of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis((4-methoxyphenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Bis((4-methoxyphenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Bis((4-methoxyphenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
1,2-Bis((4-methoxyphenyl)thio)ethane can be compared with other similar compounds such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with different chemical properties and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane: A compound with similar structural features but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of methoxy and phenylthio groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18O2S2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
DZIMWCTUBBVQON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4S)-4-{[(4-Methoxyphenyl)methyl]sulfanyl}-L-proline](/img/structure/B8540482.png)


![2-(4-Cyanophenylimino)-3-thia-1-azaspiro[4.4]nonane](/img/structure/B8540510.png)
![1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8540515.png)
![Methyl 7-[(2R)-2-formyl-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B8540519.png)
![2,2-Dimethyl-1-[4-(4-nitro-phenyl)-piperazin-1-yl]-propan-1-one](/img/structure/B8540525.png)
![2-Aminobenzo[b]thiophene-3-carboxamide](/img/structure/B8540532.png)



![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
![1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8540554.png)

